molecular formula C21H14N4O2S B2940307 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide CAS No. 1797181-90-8

3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide

Cat. No.: B2940307
CAS No.: 1797181-90-8
M. Wt: 386.43
InChI Key: AYBOALWAFMTWHH-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and an oxadiazole ring

Mechanism of Action

Target of Action

It’s suggested that the compound may act as a potential 5-lox inhibitor . 5-LOX, or 5-Lipoxygenase, is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions.

Mode of Action

It’s known that the compound has high binding energy , suggesting strong interactions with its target. This could lead to the inhibition of the target’s function, resulting in the observed biological effects.

Biochemical Pathways

Given its potential role as a 5-lox inhibitor , it can be inferred that it may affect the leukotriene synthesis pathway. By inhibiting 5-LOX, the compound could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses.

Result of Action

Given its potential role as a 5-lox inhibitor , it can be inferred that the compound may have anti-inflammatory effects by reducing the production of leukotrienes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Coupling Reactions: The final step involves coupling the oxadiazole-thiophene intermediate with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Properties

IUPAC Name

3-cyano-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c22-13-14-5-3-7-16(11-14)21(26)23-17-8-2-1-6-15(17)12-19-24-20(25-27-19)18-9-4-10-28-18/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBOALWAFMTWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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